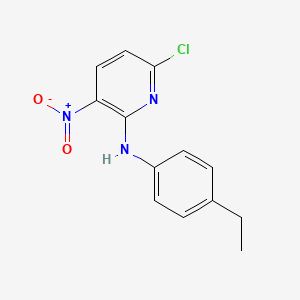![molecular formula C15H15BrO2 B8692694 1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene](/img/structure/B8692694.png)
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene
Übersicht
Beschreibung
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene is an organic compound with the molecular formula C14H13BrO2. It is a derivative of benzene, where a bromine atom is substituted at the 1-position and a 4-methoxybenzyl group is attached through an oxygen atom at the 3-position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 3-hydroxybenzyl alcohol, undergoes bromination to introduce the bromine atom at the 1-position.
Etherification: The brominated intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base to form the ether linkage, resulting in the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-{[(4-methoxybenzyl)oxy]methyl}benzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 3-{[(4-methoxybenzyl)oxy]methyl}benzene.
Wissenschaftliche Forschungsanwendungen
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: The compound is utilized in the synthesis of polymers and other advanced materials with specific properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of 1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Oxidation: The methoxy group undergoes oxidative cleavage, leading to the formation of aldehydes or carboxylic acids.
Reduction: The bromine atom is reduced to a hydrogen atom, resulting in the formation of a simpler benzene derivative.
Vergleich Mit ähnlichen Verbindungen
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene can be compared with other similar compounds, such as:
1-Bromo-4-methoxybenzene: Lacks the benzyl ether linkage, making it less versatile in certain synthetic applications.
1-Bromo-3-methoxybenzene: Similar structure but with the methoxy group directly attached to the benzene ring, resulting in different reactivity.
1-Bromo-3-{[(4-methylbenzyl)oxy]methyl}benzene: Similar structure but with a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both bromine and methoxy groups, which contribute to its distinct reactivity and applications in various fields of research.
Eigenschaften
Molekularformel |
C15H15BrO2 |
|---|---|
Molekulargewicht |
307.18 g/mol |
IUPAC-Name |
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C15H15BrO2/c1-17-15-7-5-12(6-8-15)10-18-11-13-3-2-4-14(16)9-13/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
LOECLSPVPRYHCV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COCC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8692653.png)


![8-chlorospiro[4.5]dec-8-ene-9-carbaldehyde](/img/structure/B8692674.png)

![Tert-butyl 4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B8692697.png)
![N-[(4-Hydroxyphenyl)methyl]formamide](/img/structure/B8692710.png)


